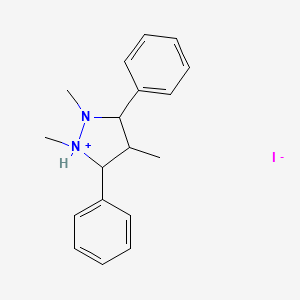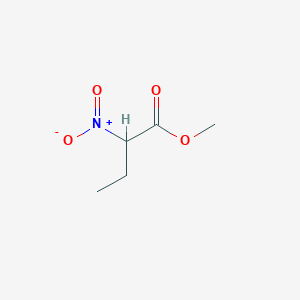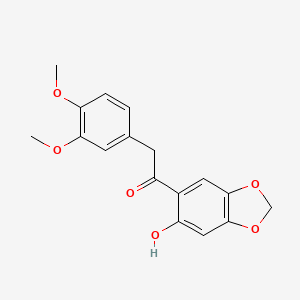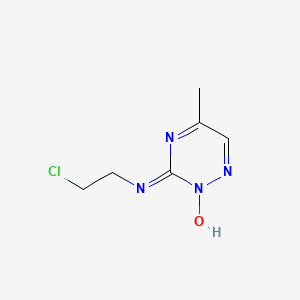![molecular formula C17H27NO B14596665 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- CAS No. 61170-98-7](/img/structure/B14596665.png)
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is part of the piperidinol family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- typically involves the reaction of 3,4-dimethylbenzyl chloride with 1,2,5-trimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidinol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets. For example, it has been studied as a potential antagonist of the CCR5 receptor, which is involved in the entry of HIV-1 into host cells . The binding of the compound to the receptor can inhibit the viral entry process, thereby exerting its antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but different functional groups.
4-Piperidone: Another piperidine derivative used in the synthesis of various pharmaceuticals.
4-(2-Methylphenyl)-4-piperidinol: A compound with a similar piperidinol core but different substituents on the aromatic ring.
Uniqueness
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution on the piperidine ring and the dimethyl substitution on the phenyl ring contribute to its unique reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61170-98-7 |
|---|---|
Molekularformel |
C17H27NO |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C17H27NO/c1-12-6-7-16(8-13(12)2)10-17(19)9-15(4)18(5)11-14(17)3/h6-8,14-15,19H,9-11H2,1-5H3 |
InChI-Schlüssel |
GWORZLVJIYMHPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1C)C)(CC2=CC(=C(C=C2)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)



![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)
